molecular formula C23H37NO3 B8101502 N-(1-Oxo-5Z,8Z,11Z,14Z-eicosatetraenyl)-L-alanine

N-(1-Oxo-5Z,8Z,11Z,14Z-eicosatetraenyl)-L-alanine

Cat. No. B8101502
M. Wt: 375.5 g/mol
InChI Key: ZECSOKFEQQDUCP-NOAXEJSESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-Oxo-5Z,8Z,11Z,14Z-eicosatetraenyl)-L-alanine is a useful research compound. Its molecular formula is C23H37NO3 and its molecular weight is 375.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(1-Oxo-5Z,8Z,11Z,14Z-eicosatetraenyl)-L-alanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-Oxo-5Z,8Z,11Z,14Z-eicosatetraenyl)-L-alanine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolism and Biological Effects

5-Oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE), a metabolite of arachidonic acid, activates human neutrophils independently of leukotriene B4 (LTB4) receptors. Its biological activities and metabolism were studied in detail, revealing that neutrophils rapidly convert 5-oxo-ETE to less potent metabolites. The study emphasizes the importance of the 5-oxo group, the omega-end of the molecule, and the carboxyl group for the biological activity of 5-oxo-ETE, potentially mediated by a G protein-linked receptor (Powell et al., 1996).

Plant Nitrogen Uptake

Research on plant nitrogen uptake has explored the use of position-specific isotope labeling to trace the uptake of carbon from individual molecule positions by various plants. This study provides insights into the processes occurring at the root-soil-microorganism interface, enhancing understanding of competing processes for low molecular weight organic substances utilization in the rhizosphere (Moran-Zuloaga et al., 2015).

OXE Receptor Antagonists

5-Oxo-ETE's actions are mediated by the selective OXE receptor, making it a target in eosinophilic diseases like asthma. Recent advancements include the development of potent OXE receptor antagonists, with the stereochemistry of these enantiomers being crucial for their efficacy. These discoveries could lead to novel treatments for eosinophilic conditions (Patel et al., 2014).

Structure-Activity Relationships

The study of structure-activity relationships for 5-oxo-ETE and its analogs revealed the importance of chain length and saturation for optimal activation of the OXE receptor. This work contributes to understanding the molecular requirements for receptor activation and the potential formation of potent agonists under specific conditions (Patel et al., 2008).

Synthesis and Stability

Research into the synthesis of 5-oxo-ETE provides a practical method for its production, contributing to our understanding of its stability and handling. This knowledge is crucial for further biological and pharmacological studies (Tyagi et al., 2012).

Therapeutic Potential

5-Oxo-ETE's role in asthmatic inflammatory responses has been explored, highlighting its potential as a target for new asthma therapies. This research emphasizes the need for antagonists against the OXE receptor to fully evaluate its therapeutic potential (Jones, 2005).

properties

IUPAC Name

(2R)-2-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H37NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22(25)24-21(2)23(26)27/h7-8,10-11,13-14,16-17,21H,3-6,9,12,15,18-20H2,1-2H3,(H,24,25)(H,26,27)/b8-7-,11-10-,14-13-,17-16-/t21-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZECSOKFEQQDUCP-NOAXEJSESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)N[C@H](C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H37NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Oxo-5Z,8Z,11Z,14Z-eicosatetraenyl)-L-alanine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.